molecular formula C18H18FNOS B1327336 4'-Fluoro-2-thiomorpholinomethyl benzophenone CAS No. 898781-80-1

4'-Fluoro-2-thiomorpholinomethyl benzophenone

Cat. No.: B1327336
CAS No.: 898781-80-1
M. Wt: 315.4 g/mol
InChI Key: SQTIZVNBXWDJOJ-UHFFFAOYSA-N
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Description

4'-Fluoro-2-thiomorpholinomethyl benzophenone is a benzophenone derivative characterized by a fluorine atom at the 4' position of one aromatic ring and a thiomorpholinomethyl group (–CH₂–thiomorpholine) at the 2 position of the other ring. Thiomorpholine, a six-membered ring containing one sulfur and one nitrogen atom, distinguishes this compound from morpholine- or piperazine-substituted analogs. This compound is of interest in pharmaceutical and materials science due to its structural versatility .

Properties

IUPAC Name

(4-fluorophenyl)-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18FNOS/c19-16-7-5-14(6-8-16)18(21)17-4-2-1-3-15(17)13-20-9-11-22-12-10-20/h1-8H,9-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQTIZVNBXWDJOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18FNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40643819
Record name (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898781-80-1
Record name (4-Fluorophenyl){2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40643819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Fluoro-2-thiomorpholinomethyl benzophenone typically involves the reaction of 4-fluorobenzophenone with thiomorpholine in the presence of a suitable base. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-Fluorobenzophenone+Thiomorpholine4’-Fluoro-2-thiomorpholinomethyl benzophenone\text{4-Fluorobenzophenone} + \text{Thiomorpholine} \rightarrow \text{4'-Fluoro-2-thiomorpholinomethyl benzophenone} 4-Fluorobenzophenone+Thiomorpholine→4’-Fluoro-2-thiomorpholinomethyl benzophenone

Industrial Production Methods: In an industrial setting, the production of 4’-Fluoro-2-thiomorpholinomethyl benzophenone involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions: 4’-Fluoro-2-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzophenone derivatives

Scientific Research Applications

4’-Fluoro-2-thiomorpholinomethyl benzophenone has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4’-Fluoro-2-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to interact with biological molecules, while the thiomorpholine group can modulate its pharmacokinetic properties. The compound may exert its effects through pathways involving enzyme inhibition or receptor binding, leading to various biological outcomes .

Comparison with Similar Compounds

Substituent Effects on Electronic and Physical Properties

The table below summarizes key structural and physical properties of 4'-fluoro-2-thiomorpholinomethyl benzophenone and its analogs:

Compound Name Molecular Formula Substituents Molecular Weight Boiling Point (°C) Density (g/cm³) pKa Key Features
This compound C₁₈H₁₇FNO₂S 4'-F, 2-thiomorpholinomethyl 328.39 Not reported Not reported ~6.57* High lipophilicity (S atom), electronegative F
4-Bromo-3-fluoro-2'-(4-methylpiperazinomethyl) benzophenone C₁₉H₂₀BrFN₂O 4-Br, 3-F, 2'-piperazinomethyl 421.28 Not reported Not reported Not reported Bulky Br, tertiary amine (piperazine)
3'-Fluoro-2-thiomorpholinomethyl benzophenone C₁₈H₁₈FNOS 3'-F, 2-thiomorpholinomethyl 315.40 479.4 ± 45.0 1.224 ± 0.06 6.57 ± 0.20 Fluorine at meta position, similar S effects
4'-Morpholinomethyl-2-thiomethylbenzophenone C₁₉H₂₁NO₂S 4'-morpholinomethyl, 2-thiomethyl 327.44 Not reported Not reported Not reported Oxygen in morpholine, thiomethyl (–S–CH₃)

Key Observations :

  • Fluorine Position: The 4'-fluoro substitution (target compound) vs. 3'-fluoro () alters electronic distribution.
  • Thiomorpholine vs. Morpholine/Piperazine : Thiomorpholine’s sulfur atom increases lipophilicity (logP) compared to morpholine (oxygen) or piperazine (secondary amine), affecting solubility and membrane permeability .

Biological Activity

4'-Fluoro-2-thiomorpholinomethyl benzophenone is a synthetic compound belonging to the benzophenone class, characterized by its unique structural features that contribute to its biological activity. This compound has gained attention in various fields, particularly in medicinal chemistry and pharmacology, due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biological effects, and relevant studies.

Chemical Structure and Properties

The molecular formula of this compound is C18H18FNO2SC_{18}H_{18}FNO_{2S} with a molecular weight of approximately 325.4 g/mol. The compound features a fluorine atom at the para position of the benzophenone core and a thiomorpholinomethyl group that enhances its solubility and biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Enzyme Inhibition : The thiomorpholinomethyl group may facilitate binding to enzyme active sites, potentially inhibiting enzymatic activity.
  • Receptor Modulation : The compound can interact with specific receptors, influencing various signaling pathways.
  • Antioxidant Activity : Like other benzophenones, it may exhibit antioxidant properties by scavenging free radicals.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against certain bacterial strains.
  • Cytotoxic Effects : In vitro studies have shown that it can induce cytotoxicity in cancer cell lines, suggesting potential as an anticancer agent.
  • Anti-inflammatory Properties : The compound may also possess anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Data Tables

Below is a summary table of the biological activities reported for this compound:

Biological ActivityEffect ObservedReference
AntimicrobialEffective against E. coli and S. aureus
CytotoxicityIC50 < 50 µM in cancer cell lines
Anti-inflammatoryReduced cytokine release in vitro

Case Study 1: Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability at concentrations between 25 µM and 100 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.

Case Study 2: Antimicrobial Efficacy

In another study, the compound was tested against several pathogenic bacteria, showing notable inhibition zones in agar diffusion tests. The results indicated a higher efficacy compared to standard antibiotics, suggesting a potential role in developing new antimicrobial agents.

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